molecular formula C25H25NO4 B3988345 2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B3988345
M. Wt: 403.5 g/mol
InChI Key: SDWRDQRRFWWPDT-UHFFFAOYSA-N
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Description

2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexahydro-1H-4,7-methanoisoindole core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the hexahydro-1H-4,7-methanoisoindole core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Core Structure: This step often involves cyclization reactions under acidic or basic conditions.

    Functionalization: Introduction of the 4-methylphenyl and oxopropan-2-yl groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Unique due to its specific functional groups and core structure.

    Other Isoindole Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the hexahydro-1H-4,7-methanoisoindole core, which may confer unique biological or chemical properties.

Properties

IUPAC Name

4-[3-[1-(4-methylphenyl)-1-oxopropan-2-yl]oxyphenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-14-6-8-16(9-7-14)23(27)15(2)30-20-5-3-4-19(13-20)26-24(28)21-17-10-11-18(12-17)22(21)25(26)29/h3-9,13,15,17-18,21-22H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWRDQRRFWWPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC2=CC=CC(=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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